molecular formula C21H18N4OS B3201859 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1020489-00-2

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B3201859
CAS No.: 1020489-00-2
M. Wt: 374.5 g/mol
InChI Key: UXYQHVJIFWYOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with structures similar to the one you provided, such as thiazole and pyrazole derivatives, are often studied for their potential pharmacological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain at least two different elements in the ring structure .


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of C-C and C-N bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of the thiazole ring, such as its planarity, aromaticity, and solubility, could potentially be influenced by environmental factors .

Future Directions

Future research on similar compounds often involves further exploration of their pharmacological activities, including antimicrobial, anticancer, and other potential therapeutic effects .

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can bind to the active sites of enzymes, altering their activity and leading to changes in metabolic flux. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can modulate the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic state. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its efficacy and potency, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism .

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-12-19(23-20(26)13-16-8-4-2-5-9-16)25(24-15)21-22-18(14-27-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQHVJIFWYOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide

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